

An In-depth Technical Guide to Irloxacin (CAS Number: 91524-15-1)

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Compound of Interest

Compound Name: *Irloxacin*

Cat. No.: *B1207253*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirlfloxacin, is a synthetic fluoroquinolone antibacterial agent. Identified by the CAS number 91524-15-1, it belongs to the quinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of **Irloxacin**, including its chemical properties, mechanism of action, in vitro antimicrobial activity, toxicity profile, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Chemical and Physical Properties

Irloxacin is a quinolone carboxylic acid derivative with a fluorine atom at position 6 and a pyrrol-1-yl group at position 7. Its chemical structure confers broad-spectrum antibacterial activity. The fundamental properties of **Irloxacin** are summarized in the table below.

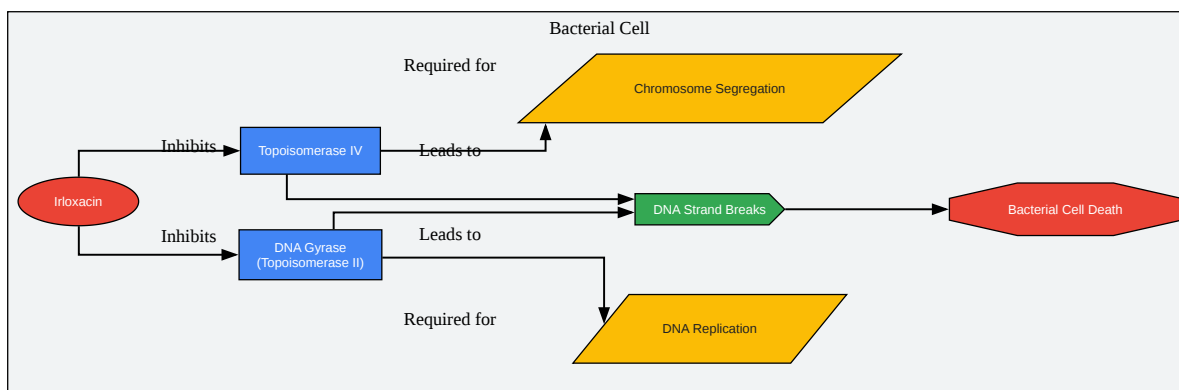
Property	Value
CAS Number	91524-15-1
Chemical Name	1-ethyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Synonyms	Pirfloxacin, E-3432
Molecular Formula	C ₁₆ H ₁₃ FN ₂ O ₃
Molecular Weight	300.29 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

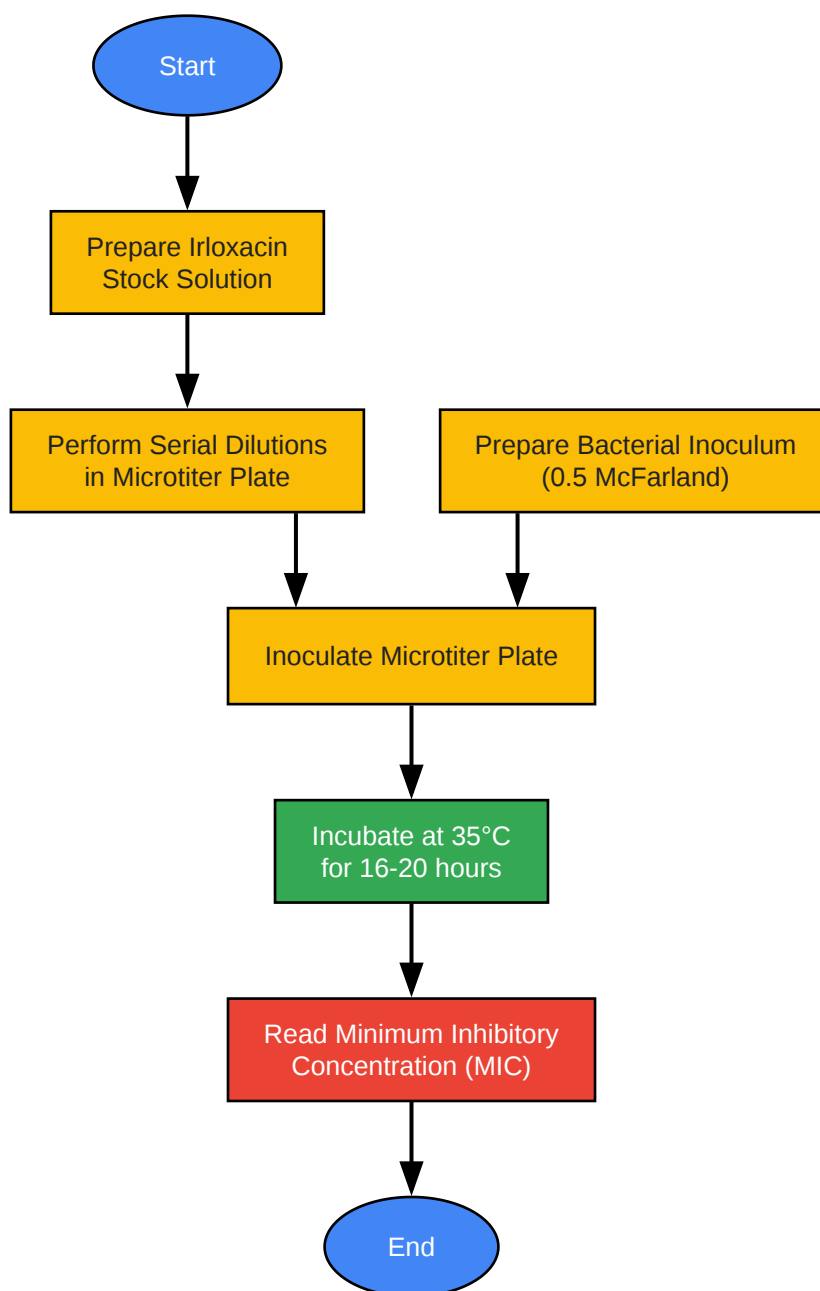
Mechanism of Action

As a member of the fluoroquinolone class, **Irloxacin** exerts its bactericidal effect by inhibiting bacterial DNA synthesis. The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

- **Inhibition of DNA Gyrase:** In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. **Irloxacin** binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis.
- **Inhibition of Topoisomerase IV:** In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by **Irloxacin** prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.

The inhibition of these enzymes results in the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately leads to bacterial cell death.





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